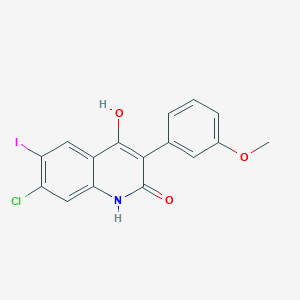
Potassium;(3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate typically involves the reaction of an appropriate boronic acid or ester with potassium fluoride in the presence of a suitable solvent. One common method includes the use of potassium bifluoride (KHF2) as a fluorinating agent. The reaction is carried out under mild conditions, often at room temperature, and yields the desired trifluoroborate salt in good to excellent yields .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates, including potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate, follows similar synthetic routes but on a larger scale. The process is optimized for safety, scalability, and cost-effectiveness. The use of non-etching and operationally simple methods is preferred to avoid issues such as glassware etching and to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to cross-coupling reactions.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate include palladium catalysts for cross-coupling reactions, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions are typically mild, with reactions often proceeding at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound are typically the result of carbon-carbon bond formation. In Suzuki-Miyaura coupling reactions, for example, the product is a biaryl or a substituted alkene, depending on the nature of the coupling partner .
Applications De Recherche Scientifique
Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide coupling partner .
Comparaison Avec Des Composés Similaires
Potassium (E)-(3-ethoxy-3-oxoprop-1-en-1-yl)trifluoroborate is unique compared to other similar compounds due to its stability and ease of handling. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity profiles.
Potassium vinyltrifluoroborate: Another commonly used reagent in cross-coupling reactions, known for its stability and reactivity.
Potassium alkyltrifluoroborates: These compounds are also used in various organic transformations but may have different reactivity and stability compared to the ethoxy-substituted trifluoroborate.
Propriétés
Formule moléculaire |
C5H7BF3KO2 |
|---|---|
Poids moléculaire |
206.01 g/mol |
Nom IUPAC |
potassium;(3-ethoxy-3-oxoprop-1-enyl)-trifluoroboranuide |
InChI |
InChI=1S/C5H7BF3O2.K/c1-2-11-5(10)3-4-6(7,8)9;/h3-4H,2H2,1H3;/q-1;+1 |
Clé InChI |
ZXDVLCSMNHAXEH-UHFFFAOYSA-N |
SMILES canonique |
[B-](C=CC(=O)OCC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (3S,6S,10aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13901284.png)
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester](/img/structure/B13901287.png)
![Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13901288.png)
![6-iodo-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13901300.png)

![Azane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B13901302.png)
![(1S)-1-[3-fluoro-5-[6-(trifluoromethyl)pyridin-2-yl]pyridin-2-yl]ethanamine](/img/structure/B13901315.png)




